molecular formula C18H15F3N2O3S2 B2730719 N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 1219911-46-2

N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2730719
CAS No.: 1219911-46-2
M. Wt: 428.44
InChI Key: NUCHACCEZXUJAP-UHFFFAOYSA-N
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Description

N-((tetrahydrofuran-2-yl)methyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H15F3N2O3S2 and its molecular weight is 428.44. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Reactivity

Research has focused on the synthesis and reactivity of heterocyclic compounds, including those with thiophene, thiazole, and benzothiazole cores, which share structural motifs with the compound . For instance, studies have described the synthesis of thiophenylhydrazonoacetates and their transformation into a variety of nitrogen-containing heterocycles, highlighting the versatility of these frameworks in creating pharmacologically relevant structures (Mohareb et al., 2004).

Antimicrobial Evaluation and Docking Studies

Compounds bearing benzothiazole and thiophene functionalities have been synthesized and evaluated for their antimicrobial properties. Such studies often include docking simulations to understand how these molecules interact with biological targets, suggesting a potential application in drug design and discovery (Talupur et al., 2021).

Antitumor Activity

There has been interest in synthesizing thiophene and benzothiazole derivatives to explore their antitumor activities. Some compounds have shown significant efficacy in inhibiting the growth of tumor cells, making them promising candidates for the development of new anticancer agents (Ostapiuk et al., 2017).

Luminescence Sensing and Environmental Applications

Thiophene-based metal-organic frameworks (MOFs) have demonstrated potential in environmental sensing and pollutant removal, thanks to their selective and sensitive luminescent responses to various contaminants. This highlights the application of thiophene derivatives in developing new materials for environmental monitoring and remediation (Zhao et al., 2017).

Pharmaceutical Applications

Research on thiophene and benzothiazole derivatives has also extended to pharmaceutical applications, including the design of enzyme inhibitors and potential therapeutic agents. The structural flexibility and reactivity of these compounds allow for the targeting of specific biological pathways, offering new avenues for drug development (Allan et al., 2009).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S2/c19-18(20,21)26-11-5-6-13-15(9-11)28-17(22-13)23(10-12-3-1-7-25-12)16(24)14-4-2-8-27-14/h2,4-6,8-9,12H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCHACCEZXUJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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